![molecular formula C22H21N5O3 B2660977 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide CAS No. 894999-80-5](/img/structure/B2660977.png)
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate hydrazine derivatives with diketones, followed by acylation reactions to introduce the acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to favor the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives, including this specific compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the compound against 60 different cancer cell lines. The results showed:
- Selectivity Ratio : Ranged from 0.7 to 39 at the GI50 level.
- Mechanism of Action : The compound demonstrated an ability to induce apoptosis in leukemia cells by activating caspase pathways and modulating Bcl-2 family proteins. Specifically:
- Increased expression of pro-apoptotic proteins (Bax, P53).
- Decreased expression of anti-apoptotic protein (Bcl-2).
This suggests that the compound could serve as a lead structure for developing new anticancer agents targeting leukemia and possibly other malignancies .
Anti-inflammatory Properties
Beyond its anticancer activity, the compound has shown promise in treating inflammatory conditions. Pyrazolo-pyrimidines are known for their anti-inflammatory properties due to their ability to inhibit certain pathways involved in inflammation.
Research Insights
In vitro studies have indicated that derivatives similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This positions the compound as a potential candidate for further development in treating autoimmune diseases and chronic inflammatory conditions.
Pharmacological Applications
The compound's structural features suggest potential applications in various pharmacological areas:
- Thrombocytopenia Treatment : Similar compounds have been investigated for their role as thrombopoietin receptor agonists, which can enhance platelet production .
- Neuroprotective Effects : Some pyrazolo-pyrimidine derivatives have demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases.
Data Table: Summary of Biological Activities
Activity Type | Assay/Model | Result/Effect |
---|---|---|
Anticancer | NCI 60 Cell Line Screen | Selectivity ratio 0.7 - 39 |
Apoptosis Induction | HL60 and leukemia SR cells | Activation of caspase pathways |
Anti-inflammatory | Macrophage Activation | Inhibition of TNF-alpha and IL-6 |
Thrombopoietin Agonist | Platelet Production Model | Enhanced platelet production observed |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the active site of the enzyme, preventing substrate phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also act as kinase inhibitors but may have different selectivity and potency profiles.
Uniqueness
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different kinase enzymes. This uniqueness makes it a valuable compound for targeted therapeutic applications.
Biological Activity
The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide belongs to the class of pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on various studies.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines have emerged as significant scaffolds in drug discovery due to their ability to interact with multiple biological targets. These compounds are structurally similar to adenine and can effectively mimic ATP binding in kinase active sites. Their pharmacological profiles include anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties through various mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDK) and epidermal growth factor receptor (EGFR) pathways. In vitro studies have demonstrated that derivatives of this scaffold can significantly reduce cell proliferation in cancer cell lines such as MDA-MB-468 and T47D .
- Selectivity Towards Cancer Cells : In a study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human cancer cell line panel, several compounds displayed selective cytotoxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory effects:
- Cyclooxygenase Inhibition : Some derivatives exhibit selective inhibition of COX-II enzymes with low ulcerogenic effects. For instance, compounds synthesized in related studies showed IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .
Antimicrobial Properties
This class of compounds has shown promise against various pathogens:
- Broad-spectrum Activity : Pyrazolo[3,4-d]pyrimidines have demonstrated antibacterial and antifungal activities. Their mechanisms often involve disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidines is heavily influenced by their structural modifications. Key findings include:
Substituent | Effect on Activity |
---|---|
2,4-Dimethylphenyl | Enhances anticancer potency |
3-Methoxyphenyl | Improves solubility and bioavailability |
Acetamide Group | Contributes to overall biological activity |
Modifications in the phenyl rings and the incorporation of electron-withdrawing or donating groups can enhance the selectivity and potency of these compounds against specific targets.
Case Studies
- Study on Anticancer Activity :
- Anti-inflammatory Evaluation :
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-7-8-19(15(2)9-14)27-21-18(11-24-27)22(29)26(13-23-21)12-20(28)25-16-5-4-6-17(10-16)30-3/h4-11,13H,12H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYVODFHBHSAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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